

commercial availability and suppliers of 3-(Piperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-(Piperidine-1-carbonyl)phenylboronic acid
Cat. No.:	B1593276

[Get Quote](#)

An In-Depth Technical Guide to **3-(Piperidine-1-carbonyl)phenylboronic Acid** and Its Derivatives for Drug Discovery Professionals

Introduction: The Strategic Value of Piperidine-Containing Arylboronic Acids

In the landscape of modern medicinal chemistry, the piperidine moiety is a cornerstone structural motif, present in numerous FDA-approved pharmaceuticals.^{[1][2]} Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability. When combined with the synthetic versatility of the arylboronic acid functional group—a key partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction—it creates a powerful building block for the rapid construction of complex molecular architectures.^[3]

This guide provides an in-depth technical overview of **3-(Piperidine-1-carbonyl)phenylboronic acid**, a reagent of significant interest for scaffold development. We will delve into its commercial availability, address the critical choice between using the free boronic acid versus its more stable ester derivatives, and provide actionable protocols for its application in synthesis.

Compound Overview and Physicochemical Properties

The primary compound of interest and its most common surrogate, the pinacol ester, are detailed below. Understanding their distinct properties is fundamental to their successful application.

- **3-(Piperidine-1-carbonyl)phenylboronic Acid:** The active reagent in cross-coupling reactions.
- **3-(Piperidine-1-carbonyl)phenylboronic Acid, Pinacol Ester:** A more stable, crystalline solid that serves as a convenient precursor to the active boronic acid.^[4]

Chemical Structures

3-(Piperidine-1-carbonyl)phenylboronic Acid, Pinacol Ester
CAS: 1073353-62-4

b

3-(Piperidine-1-carbonyl)phenylboronic Acid
CAS: 454634-93-6

a

[Click to download full resolution via product page](#)

Caption: Core chemical structures.

Table 1: Physicochemical Properties

Property	3-(Piperidine-1-carbonyl)phenylboronic Acid	3-(Piperidine-1-carbonyl)phenylboronic Acid, Pinacol Ester
CAS Number	454634-93-6	1073353-62-4
Molecular Formula	C ₁₂ H ₁₆ BNO ₃ [5]	C ₁₈ H ₂₆ BNO ₃ [6]
Molecular Weight	233.07 g/mol [5]	315.20 g/mol [6]
Form	Solid [5]	Solid
InChI Key	XFTARKGZGNWJJT-UHFFFAOYSA-N [5]	WACUHMBKMIVYKO-UHFFFAOYSA-N [2]
SMILES String	OB(O)c1cccc(c1)C(=O)N2CC CCC2 [5]	B1(OC(C(O1)(C)C) (C)C)C2=CC(=CC=C2)C(=O)N 3CCCCC3 [2]

Part 1: Commercial Availability and Strategic Sourcing

A critical finding of our analysis is the disparity in commercial availability between the free boronic acid and its pinacol ester.

3-(Piperidine-1-carbonyl)phenylboronic Acid (The Free Acid)

The free boronic acid (CAS 454634-93-6) is largely unavailable through major chemical suppliers. For instance, Sigma-Aldrich lists this product as "discontinued."[\[5\]](#) This scarcity is common for many boronic acids due to their inherent instability. They are susceptible to decomposition pathways like oxidation and protodeboronation, which shortens their shelf-life and can compromise reaction yields.[\[4\]](#) While some smaller trading platforms may list it, sourcing consistent, high-purity batches is a significant challenge for ongoing research and development projects.

3-(Piperidine-1-carbonyl)phenylboronic Acid, Pinacol Ester (The Protected Form)

In stark contrast, the pinacol ester derivative (CAS 1073353-62-4) is the commercially standard and recommended form of this reagent. It is readily available from a variety of suppliers in various quantities and purities. The pinacol group acts as a protecting group for the boronic acid, imparting significantly greater stability.^[4] Pinacol esters are typically crystalline solids that are easier to handle, purify via standard silica gel chromatography, and store for extended periods without degradation.^[4]

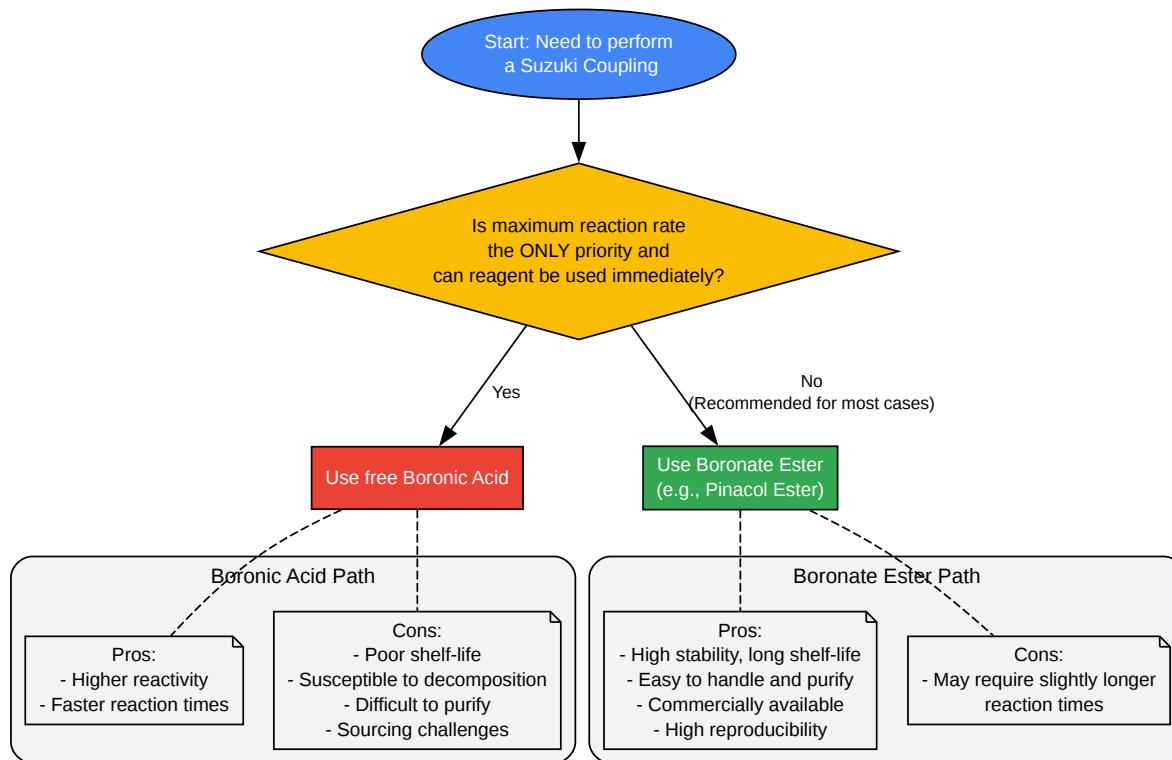
Table 2: Commercial Suppliers for the Pinacol Ester Derivative

Supplier	Product Name	CAS Number	Purity	Catalog Number (Example)
Alfa Chemistry	3-(Piperidine-1-carbonyl)phenylboronic acid, pinacol ester	1073353-62-4	≥96%	ACM1073353624-1 ^[7]
Boron Molecular	3-(Piperidine-1-carbonyl)phenylboronic acid, pinacol ester	1073353-62-4	—	BM427
Fisher Scientific	3-(Piperidine-1-carbonyl)phenylboronic acid, pinacol ester	1073353-62-4	min 96%	AAJ63717-06 ^[6]

Related Analogs for SAR Studies

For structure-activity relationship (SAR) studies, several functionalized analogs are also commercially available, providing valuable tools for probing specific molecular interactions.

Table 3: Commercially Available Analogs


Compound Name	CAS Number	Supplier(s) (Example)
3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid	850589-50-3	Parchem[8], US Biological
3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid	874219-43-9	Alfa Chemistry, CymitQuimica[7][9]

Part 2: The Critical Choice: Boronic Acid vs. Boronate Ester

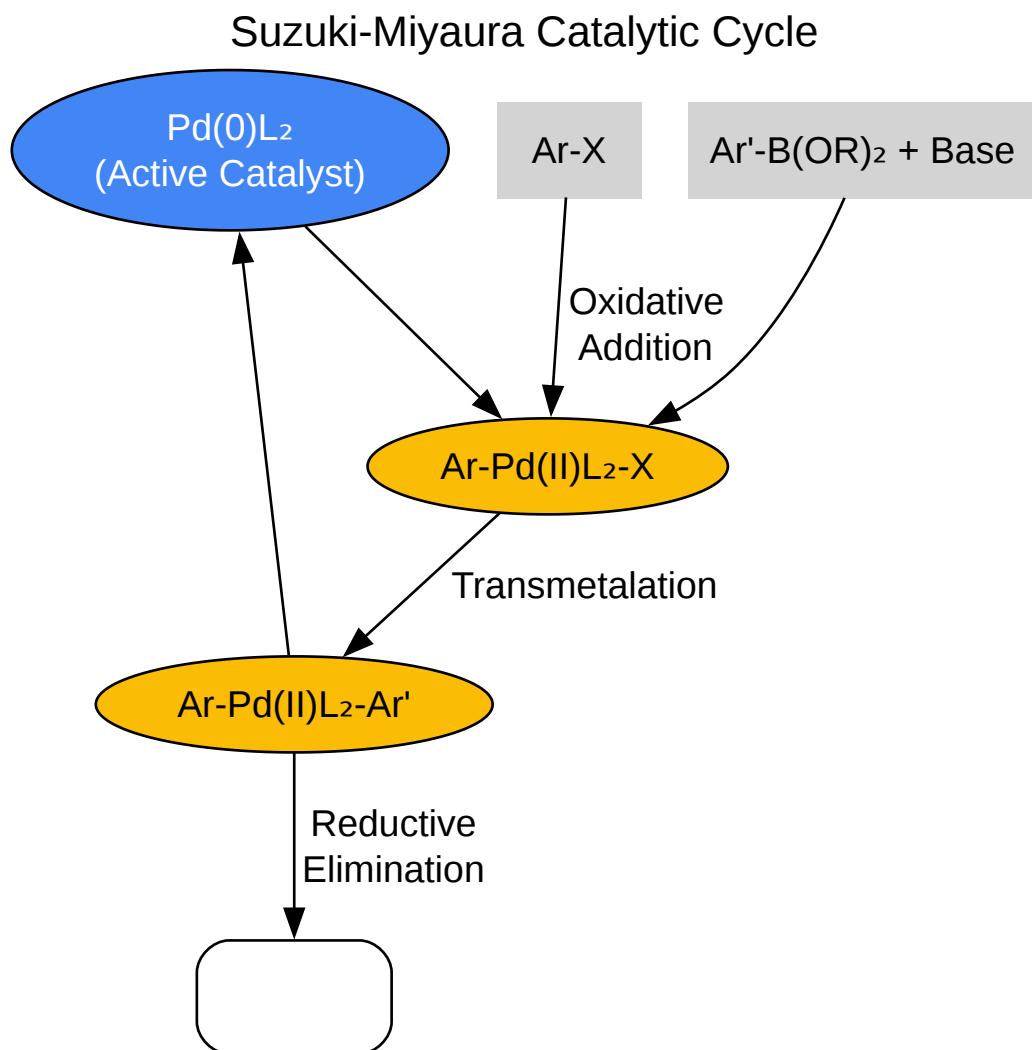
The decision to use a boronic acid or a boronate ester is a fundamental choice dictated by the trade-off between reactivity and stability.[4]

- **Reactivity:** Free boronic acids are generally more reactive and can lead to faster reaction times in Suzuki-Miyaura couplings. This is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[4]
- **Stability & Handling:** Boronate esters, particularly pinacol esters, offer far superior stability.[4] They are less prone to decomposition, can be accurately weighed in air, and are compatible with standard purification techniques like column chromatography.[10] This stability is paramount for reproducibility, especially in complex, multi-step syntheses or high-throughput screening workflows.[4]

For most applications in drug discovery and development, the enhanced stability and reliability of the pinacol ester make it the overwhelmingly preferred reagent. The slightly longer reaction times are a minor trade-off for the significant gains in reproducibility and ease of handling.

[Click to download full resolution via product page](#)

Caption: Decision workflow for reagent selection.


Part 3: Application in Suzuki-Miyaura Cross-Coupling

The primary application for this building block is the palladium-catalyzed Suzuki-Miyaura reaction, which forms a C-C bond between the arylboron species and an aryl or vinyl halide/triflate.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) interchange.[\[11\]](#)

- Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step.[\[11\]](#)
- Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step requires activation of the boron by a base (e.g., K_2CO_3 , Cs_2CO_3) to form a more nucleophilic boronate 'ate' complex.[\[12\]](#) When starting with a pinacol ester, it is believed that it is hydrolyzed in situ to the boronic acid before this activation occurs.
- Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.[\[11\]](#)

[Click to download full resolution via product page](#)

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Synthesis of an Aryl-Piperidine Amide

This protocol provides a robust, field-tested starting point for coupling **3-(Piperidine-1-carbonyl)phenylboronic acid** pinacol ester with a generic aryl bromide.

Materials:

- **3-(Piperidine-1-carbonyl)phenylboronic acid**, pinacol ester (1.2 equiv)

- Aryl Bromide (1.0 equiv)
- $\text{Pd}(\text{PPh}_3)_4$ (Palladium Tetrakis(triphenylphosphine)) (0.03 equiv)
- Potassium Carbonate (K_2CO_3), anhydrous (3.0 equiv)
- 1,4-Dioxane
- Water

Procedure:

- **Vessel Preparation:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), **3-(Piperidine-1-carbonyl)phenylboronic acid**, pinacol ester (1.2 equiv), $\text{Pd}(\text{PPh}_3)_4$ (0.03 equiv), and K_2CO_3 (3.0 equiv).
- **Inert Atmosphere:** Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
- **Solvent Addition:** Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction) via syringe.
- **Reaction:** Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
- **Work-up:** Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Causality Behind Choices:

- **Catalyst ($\text{Pd}(\text{PPh}_3)_4$):** A robust, versatile $\text{Pd}(0)$ catalyst suitable for a wide range of aryl bromides.

- Base (K_2CO_3): A moderately strong inorganic base sufficient to promote the formation of the active boronate species required for transmetalation without causing degradation of sensitive functional groups.[12]
- Solvent (Dioxane/Water): The aqueous-organic mixture is crucial. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the hydrolysis of the pinacol ester and subsequent formation of the boronate 'ate' complex.

Part 4: Synthesis Protocol: Preparation of the Pinacol Ester

While purchasing the pinacol ester is recommended, it can also be synthesized from the corresponding boronic acid (if available) or, more commonly, directly from the corresponding aryl halide via a Miyaura Borylation. A representative procedure for esterification of a boronic acid is provided below, adapted from established methods.[13][14]

Materials:

- **3-(Piperidine-1-carbonyl)phenylboronic acid** (1.0 equiv)
- Pinacol (1.2 equiv)
- Toluene

Procedure:

- Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the boronic acid (1.0 equiv), pinacol (1.2 equiv), and toluene.
- Azeotropic Removal of Water: Heat the mixture to reflux. Water, the byproduct of the esterification, will be removed azeotropically and collected in the Dean-Stark trap.
- Monitoring: The reaction is typically complete when the heterogeneous mixture becomes a clear, homogeneous solution and no more water is collected (usually 2-4 hours).
- Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

- Purification: The resulting solid residue can often be used without further purification. If necessary, it can be purified by recrystallization from a suitable solvent system like cyclohexane or an ethyl acetate/hexanes mixture.[13]

Conclusion and Forward Outlook

3-(Piperidine-1-carbonyl)phenylboronic acid is a valuable building block for drug discovery, but its practical application hinges on the use of its commercially available and significantly more stable pinacol ester derivative. The instability of the free acid makes it a poor choice for reliable, scalable synthesis. By leveraging the pinacol ester in well-established Suzuki-Miyaura coupling protocols, researchers can efficiently access novel chemical matter incorporating the desirable piperidine-amide-aryl scaffold. Understanding the trade-offs between boronic acids and their esters, and the mechanistic principles of the coupling reaction, empowers chemists to make informed decisions that accelerate the discovery of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - [3-(piperidine-1-carbonyl)phenyl]boronic acid pinacol ester (C18H26BNO3) [pubchemlite.lcsb.uni.lu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. 3-(piperidine-1-carbonyl)phenylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 3-(piperidine-1-carbonyl)phenylboronic acid suppliers USA [americanchemicalsuppliers.com]
- 8. parchem.com [parchem.com]
- 9. (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid [cymitquimica.com]

- 10. Miyaura Borylation Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [commercial availability and suppliers of 3-(Piperidine-1-carbonyl)phenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593276#commercial-availability-and-suppliers-of-3-piperidine-1-carbonyl-phenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com